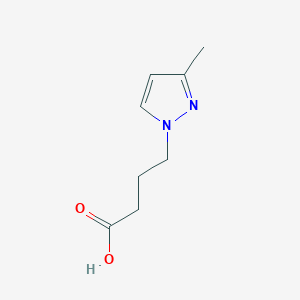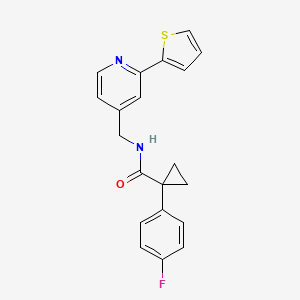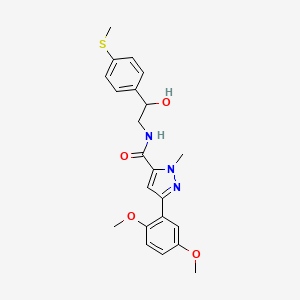![molecular formula C20H20N2O3 B2929587 5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one CAS No. 1706224-30-7](/img/structure/B2929587.png)
5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a bicyclo[3.2.1]oct-2-ene moiety, which is a type of bicyclic compound . It also has a carbonyl group attached to the 8-position of the bicyclic structure, a methoxy group at the 4-position, and a phenyl group at the 1-position of a pyridin-2(1H)-one ring.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized. For instance, the synthesis of (1R,5S)-2-methyl-6,7-benzomorphan, which contains a similar bicyclic structure, was achieved via an Aza-Prins reaction .Molecular Structure Analysis
The bicyclo[3.2.1]oct-2-ene moiety is a bicyclic structure with a bridgehead double bond . The carbonyl, methoxy, and phenyl groups are likely to contribute to the compound’s reactivity and properties.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the carbonyl, methoxy, and phenyl groups. For example, the carbonyl group could undergo nucleophilic addition reactions .科学的研究の応用
Synthesis and Characterization
5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one and related compounds are synthesized and characterized for their potential in various scientific applications. For instance, cephalosporin derivatives have been synthesized for use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) approaches, indicating the versatility of azabicyclooctane derivatives in drug delivery systems (Blau et al., 2008). Additionally, regioselective rearrangements of azabicyclohept-2-aminyl radicals have led to the synthesis of novel inhibitors for α-mannosidases, showcasing the compound's utility in developing new therapeutic agents (Moreno‐Vargas & Vogel, 2003).
Catalyst and Intermediate Roles
These compounds also play significant roles as intermediates and catalysts in organic synthesis. For example, they have been utilized in the stereoselective synthesis of potent PI3 kinase inhibitors, demonstrating their importance in the synthesis of biologically active molecules (Chen et al., 2010). Their application extends to the synthesis of bridged δ-lactones and other complex organic frameworks, which are essential for the development of new materials and active pharmaceutical ingredients (Kido et al., 1991).
Development of New Synthetic Methods
Furthermore, these compounds facilitate the development of new synthetic methods, such as the unique cascade ring-opening/cyclization reaction of azlactones, which has been leveraged to synthesize new classes of multicyclic semi-alkaloids with promising antimicrobial activity (Parhizkar et al., 2017). This highlights their potential in contributing to the discovery and synthesis of new therapeutic agents.
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure, which includes an 8-azabicyclo[3.2.1]octane scaffold, is a central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities , suggesting that the compound may interact with similar targets.
Mode of Action
Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function.
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways . These effects can lead to changes in neurotransmitter levels, enzyme activity, and cellular signaling.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its structural similarity to tropane alkaloids , it may have similar effects. These could include changes in neurotransmitter levels, alterations in cellular signaling, and modulation of enzyme activity.
特性
IUPAC Name |
5-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-4-methoxy-1-phenylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-25-18-12-19(23)21(14-6-3-2-4-7-14)13-17(18)20(24)22-15-8-5-9-16(22)11-10-15/h2-8,12-13,15-16H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGBUQGNPXUMDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2C3CCC2C=CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Morpholino(2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl)methanone](/img/structure/B2929504.png)
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)thiophene-2-carboxamide](/img/structure/B2929507.png)
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2929509.png)

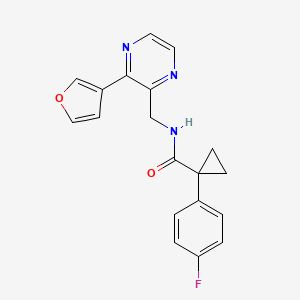
![3'-(3-chloro-4-methoxyphenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2929512.png)
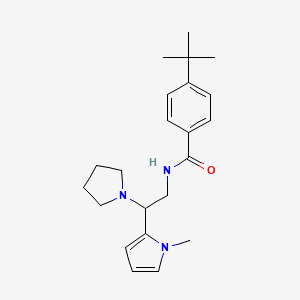

![1-[(4-Bromophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2929520.png)
![N~1~-(4-chlorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2929522.png)
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2929524.png)
